N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is a compound that combines a thiazole ring, a benzyl group, and a thiophene-2-sulfonamide moiety. This compound is of interest due to its potential biological activities, particularly its antibacterial properties. The presence of the thiazole ring, known for its diverse biological activities, and the sulfonamide group, known for its antibacterial properties, makes this compound a promising candidate for further research and development.
Mechanism of Action
Target of Action
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide, also known as N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide, is a synthetic compound that combines thiazole and sulfonamide . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Result of Action
The compound, in conjunction with the cell-penetrating peptide octaarginine, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide are largely influenced by the thiazole ring in its structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide typically involves the reaction of a thiazole derivative with a benzyl halide and a thiophene-2-sulfonamide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonic acids or thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use as an antibacterial agent in the treatment of bacterial infections.
Industry: Could be used in the development of new antimicrobial coatings or materials.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but lacks the benzyl group.
Thiophene-2-sulfonamide: Contains the thiophene-2-sulfonamide moiety but lacks the thiazole and benzyl groups.
Benzylthiazole: Contains the benzyl and thiazole groups but lacks the sulfonamide moiety.
Uniqueness
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is unique due to the combination of the thiazole, benzyl, and thiophene-2-sulfonamide moieties. This unique structure contributes to its potent antibacterial activity and makes it a promising candidate for further research and development in the field of antimicrobial agents.
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-2-1-8-19-13)16-10-11-3-5-12(6-4-11)14-15-7-9-20-14/h1-9,16H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIVUILPQIUWJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.